6-(Hydroxymethyl)-2-methylpyridin-3-ol
Overview
Description
6-(Hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 2-methylpyridin-3-ol using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the formaldehyde acting as the hydroxymethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents that are environmentally benign are often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-(carboxymethyl)-2-methylpyridin-3-ol, while reduction can produce 6-(methyl)-2-methylpyridin-3-ol .
Scientific Research Applications
6-(Hydroxymethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)pyridin-3-ol: Lacks the methyl group at the 2-position.
2-Methylpyridin-3-ol: Lacks the hydroxymethyl group at the 6-position.
6-(Hydroxymethyl)-2-methylpyridine: Lacks the hydroxyl group on the pyridine ring.
Uniqueness
6-(Hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWKLOXABYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496282 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4811-16-9 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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